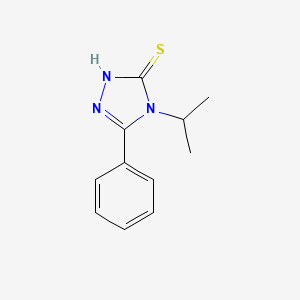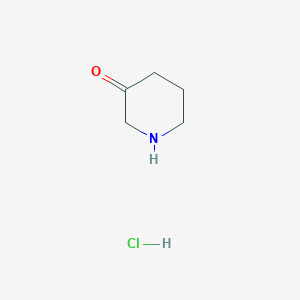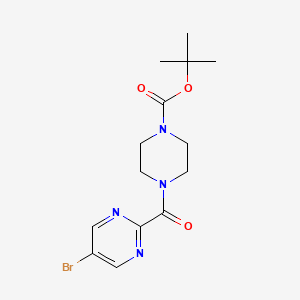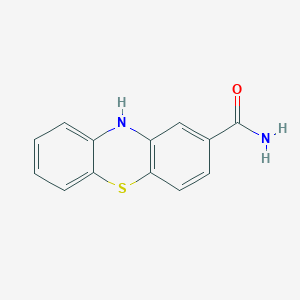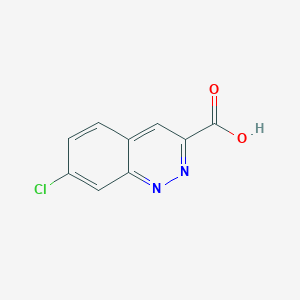
7-Chlorocinnoline-3-carboxylic acid
説明
“7-Chlorocinnoline-3-carboxylic acid” is a chemical compound with the molecular formula C9H5ClN2O2 . It is a type of carboxylic acid that contains a chlorocinnoline structure .
Synthesis Analysis
The synthesis of compounds similar to “7-Chlorocinnoline-3-carboxylic acid” has been reported in the literature. For instance, quinoline and its analogues, which are structurally similar to cinnoline, have been synthesized using various protocols such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach . Additionally, a new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized using Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .
Molecular Structure Analysis
The molecular structure of “7-Chlorocinnoline-3-carboxylic acid” consists of a cinnoline core with a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position . The molecular weight of this compound is 208.6 .
Chemical Reactions Analysis
Carboxylic acids, like “7-Chlorocinnoline-3-carboxylic acid”, can undergo a variety of reactions. For instance, they can react with Thionyl Chloride to form acid chlorides . The hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .
Physical And Chemical Properties Analysis
“7-Chlorocinnoline-3-carboxylic acid” is a pale-yellow to yellow-brown solid . It has a molecular weight of 208.6 . Carboxylic acids generally have high melting points and boiling points due to the presence of two polarized groups, C=O and O-H .
科学的研究の応用
- Scientific Field : Organic Chemistry, Nanotechnology, and Polymers .
- Summary of Application : Carboxylic acids are used in different areas such as organic synthesis, nanotechnology, and polymers. They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, and modification of the surface of metallic nanoparticles .
- Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a highly polar chemical structure. They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- Results or Outcomes : In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
- Scientific Field : Organic Synthesis, Nanotechnology, and Polymers .
- Summary of Application : Carboxylic acids are used in different areas such as organic synthesis, nanotechnology, and polymers. They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, and modification of the surface of metallic nanoparticles .
- Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a highly polar chemical structure. They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- Results or Outcomes : In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
- Scientific Field : Organic Synthesis, Nanotechnology, and Polymers .
- Summary of Application : Carboxylic acids are used in different areas such as organic synthesis, nanotechnology, and polymers. They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
- Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
- Results or Outcomes : In nanotechnology, the use of acid carboxylic as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructure, in the area of polymer carboxylic acids present applications such monomers, additives, catalysts, etc .
Safety And Hazards
将来の方向性
The field of catalytic decarboxylative transformations, which involves the use of carboxylic acids like “7-Chlorocinnoline-3-carboxylic acid”, has expanded significantly in recent years . This area of research has potential applications in the upgrading of bio-based feedstocks, green methanol production, and the valorization of carbon dioxide .
特性
IUPAC Name |
7-chlorocinnoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-6-2-1-5-3-8(9(13)14)12-11-7(5)4-6/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBZZSHTYSBCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NN=C(C=C21)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorocinnoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



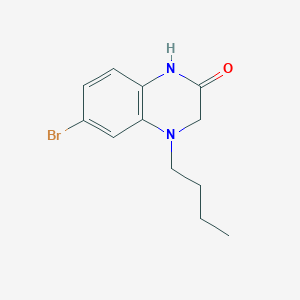
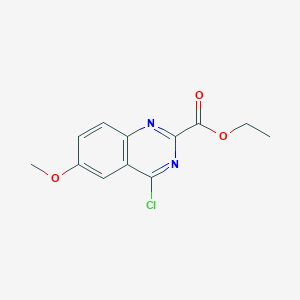
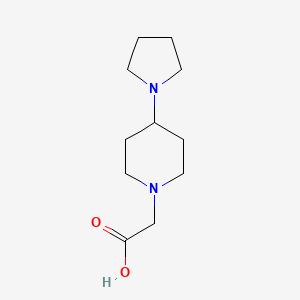
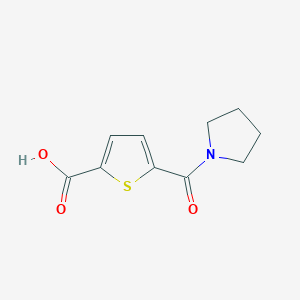
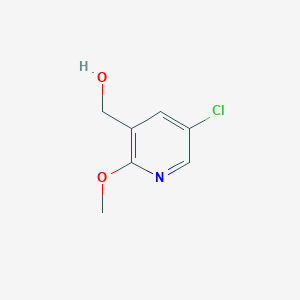
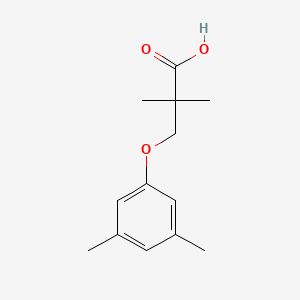
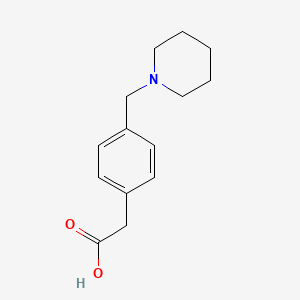
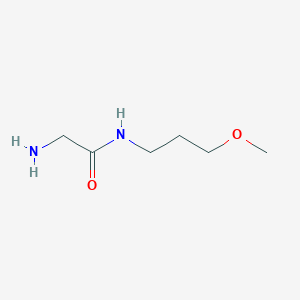
![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B1370343.png)
![2-[(4-Methylpiperazin-1-YL)sulfonyl]ethanamine](/img/structure/B1370345.png)
